Ortho-Selective Radical Cyclization
Under radical-generating conditions, 2-(allyloxy)aniline undergoes exclusive intramolecular 5-exo-trig cyclization to form the 2,3-dihydrobenzofuran scaffold. In contrast, the para-isomer 4-(allyloxy)aniline (CAS 1688-69-3) cannot undergo this cyclization due to the absence of geometric proximity between the radical center and the alkene. This reactivity difference is absolute: 2-(allyloxy)aniline participates in three-component radical cascades with sulfur dioxide and hydrazines or aryl propiolates, yielding sulfonyl-bridged heterocycles in good yields, whereas 4-(allyloxy)aniline is unreactive under identical conditions [1][2].
| Evidence Dimension | Radical cyclization capability |
|---|---|
| Target Compound Data | Undergoes 5-exo-trig cyclization; participates in multi-component radical cascades |
| Comparator Or Baseline | 4-(allyloxy)aniline: No cyclization observed |
| Quantified Difference | Qualitative: reactive vs. non-reactive |
| Conditions | Ultraviolet irradiation with DABCO-bis(sulfur dioxide) and hydrazines or aryl propiolates |
Why This Matters
This absolute reactivity difference dictates that procurement of the ortho-isomer is non-negotiable for any synthetic route requiring intramolecular cyclization of the allyloxy-aniline scaffold.
- [1] An, Y.; Zheng, D.; Wu, J. Synthesis of 1-(2,3-dihydrobenzofuran-3-yl)-methanesulfonohydrazides through insertion of sulfur dioxide. Chem. Commun. 2014, 50, 11746-11748. DOI: 10.1039/c4cc05401f View Source
- [2] Wang, X.; Liu, T.; Zheng, D.; Zhong, Q.; Wu, J. Synthesis of 3-(((2,3-dihydrobenzofuran-3-yl)methyl)sulfonyl) coumarins through the reaction of 2-(allyloxy)anilines, sulfur dioxide, and aryl propiolates. Org. Chem. Front. 2017, 4, 2455-2458. DOI: 10.1039/c7qo00787f View Source
